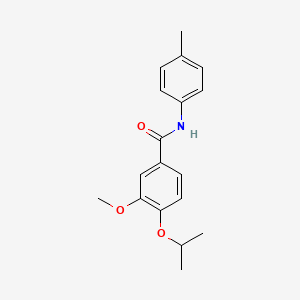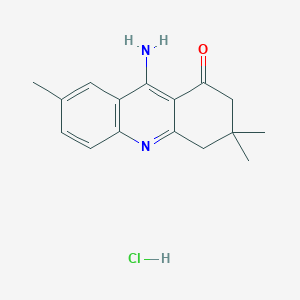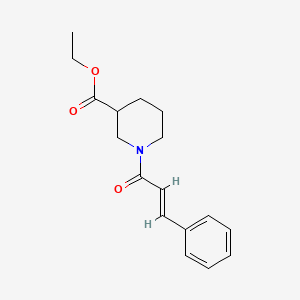![molecular formula C15H18Cl2N2O3 B5494896 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid, also known as DCP-LA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid is not fully understood, but it is believed to modulate various signaling pathways involved in neuroprotection and neuroinflammation. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to activate the PI3K/Akt pathway, upregulate anti-apoptotic proteins, and downregulate pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which contributes to its anti-inflammatory activity. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect neurons from oxidative stress and apoptosis, which contributes to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has some limitations, including its relatively low potency and selectivity for specific targets.
Direcciones Futuras
There are several potential future directions for 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid research, including further investigation of its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in other diseases. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid could be used as a lead compound for the development of novel neuroprotective agents.
Métodos De Síntesis
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylpiperazine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base catalyst. The resulting intermediate is then hydrolyzed to yield 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid in high yields.
Aplicaciones Científicas De Investigación
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect dopaminergic neurons and improve motor function. In ischemic stroke, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to reduce brain damage and improve neurological function.
Propiedades
IUPAC Name |
5-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-5-4-11(10-13(12)17)18-6-8-19(9-7-18)14(20)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJBHWVCRDJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5494824.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)

![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)

![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)